molecular formula C7H8N4 B15245762 6-(Dimethylamino)pyrimidine-4-carbonitrile CAS No. 65735-63-9

6-(Dimethylamino)pyrimidine-4-carbonitrile

Cat. No.: B15245762
CAS No.: 65735-63-9
M. Wt: 148.17 g/mol
InChI Key: BRWRTFOLUBQOQU-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 6-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyrimidine-4-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent-free methods or the use of green solvents may also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of pyrimidine N-oxides or reduced pyrimidine derivatives .

Scientific Research Applications

6-(Dimethylamino)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic effects.

    Medicine: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)pyrimidine-4-carbonitrile is unique due to the presence of both the dimethylamino and cyano groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds and its application in medicinal chemistry .

Properties

CAS No.

65735-63-9

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-(dimethylamino)pyrimidine-4-carbonitrile

InChI

InChI=1S/C7H8N4/c1-11(2)7-3-6(4-8)9-5-10-7/h3,5H,1-2H3

InChI Key

BRWRTFOLUBQOQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)C#N

Origin of Product

United States

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